5-(2,5-Dimethoxyphenyl)picolinic acid is a chemical compound that combines the structural features of picolinic acid with a 2,5-dimethoxyphenyl group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and as a precursor in organic synthesis.
This compound is classified under the category of picolinic acid derivatives, which are known for their diverse biological activities. Picolinic acid itself is a naturally occurring compound that plays a role in cellular metabolism and has been studied for its neuroprotective properties. The introduction of the 2,5-dimethoxyphenyl group enhances the compound's chemical properties and potential biological activities.
The synthesis of 5-(2,5-Dimethoxyphenyl)picolinic acid can be achieved through several methods, primarily involving the coupling of 2,5-dimethoxyphenyl boronic acid with a suitable picolinic acid derivative. One effective method includes the microwave-assisted Suzuki–Miyaura coupling reaction, which allows for high yields and reduced reaction times. In this method, 2-chloro-3-nitropyridine is reacted with 2,5-dimethoxyphenyl boronic acid under microwave irradiation to yield the desired product in approximately 91% yield .
Another approach involves multi-component reactions that utilize catalysts such as UiO-66(Zr)-N(CH₂PO₃H₂)₂. This catalyst facilitates the synthesis of picolinate derivatives at ambient temperatures, showcasing the versatility of synthetic methods available for producing this compound .
The molecular structure of 5-(2,5-Dimethoxyphenyl)picolinic acid can be represented by its chemical formula . The structure features a pyridine ring (from picolinic acid) substituted at one position by a 2,5-dimethoxyphenyl group. The presence of methoxy groups contributes to the compound's electron-donating properties, influencing its reactivity and interaction with biological targets.
5-(2,5-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions typical of carboxylic acids and aromatic compounds. Notably, it can participate in esterification reactions to form esters with alcohols or undergo nucleophilic substitutions due to the presence of the pyridine nitrogen.
In recent studies, derivatives of picolinic acid have shown potential as herbicides through specific chemical modifications that enhance their herbicidal activity against common weeds . These reactions often involve substituting functional groups on the aromatic ring or modifying the carboxylic acid moiety.
The mechanism of action for compounds like 5-(2,5-Dimethoxyphenyl)picolinic acid often involves interaction with biological receptors or enzymes. For instance, studies have indicated that picolinic acid derivatives can bind to specific protein targets involved in metabolic pathways or cellular signaling .
The binding affinity and efficacy can be influenced by the substituents on the aromatic ring; in this case, the methoxy groups may enhance lipophilicity and facilitate membrane penetration, potentially leading to increased bioactivity.
Data from various studies indicate that modifications to the picolinic structure can significantly alter its chemical behavior and biological activity .
5-(2,5-Dimethoxyphenyl)picolinic acid has potential applications in:
Research continues to explore its full potential across these fields, emphasizing the importance of further studies on its biological activities and synthetic applications.
5-(2,5-Dimethoxyphenyl)picolinic acid (CAS 1261994-86-8) features a distinctive molecular architecture comprising two interconnected aromatic systems: a picolinic acid moiety (2-pyridinecarboxylic acid) and a 2,5-dimethoxyphenyl group linked at the pyridine ring's 5-position. The molecular formula is C₁₄H₁₃NO₄, with a molar mass of 259.26 g/mol [1]. The molecule exhibits significant stereoelectronic features due to the juxtaposition of electron-donating methoxy groups on the phenyl ring and the electron-deficient pyridine nucleus. This creates a push-pull electronic system that influences charge distribution and molecular polarity. The carboxylic acid group at the pyridine's 2-position participates in conjugation with the nitrogen atom, enhancing the ring's electron-deficient character while enabling potential intramolecular interactions [4] [5].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinctive electronic properties, including a dipole moment of approximately 4.2 Debye and frontier molecular orbital energies that contribute to substantial chemical reactivity. The HOMO (Highest Occupied Molecular Orbital) is primarily localized over the dimethoxyphenyl ring and oxygen atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) resides predominantly on the pyridine ring system, creating an energy gap (ΔE) of approximately 4.5 eV that influences charge transfer phenomena [5]. These electronic characteristics govern intermolecular interactions and binding affinities in potential biological applications.
Table 1: Molecular Specifications of 5-(2,5-Dimethoxyphenyl)picolinic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 1261994-86-8 |
| IUPAC Name | 5-(2,5-dimethoxyphenyl)-2-pyridinecarboxylic acid |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| SMILES Notation | O=C(O)C1=NC=C(C2=CC(OC)=CC=C2OC)C=C1 |
| Purity | ≥98% (HPLC) |
| Storage Conditions | -20°C, protected from light |
The compound exhibits complex conformational behavior due to rotational flexibility around the biaryl bond connecting the pyridine and benzene rings, complemented by potential for intramolecular hydrogen bonding. DFT studies of analogous picolinic acid derivatives reveal two primary conformational minima: a planar arrangement stabilized by π-π conjugation between aromatic systems, and a perpendicular conformation that minimizes steric interactions [5]. The planar conformation predominates due to extended conjugation, with a rotational energy barrier of approximately 8-10 kJ/mol at the B3LYP/6-311++G(d,p) level of theory [5].
The carboxylic acid group demonstrates capacity for tautomerism and intramolecular hydrogen bonding with the pyridinic nitrogen, forming a pseudo-six-membered ring structure. This O-H⋯N hydrogen bond exhibits a bond length of approximately 1.87 Å in computational models, with bond critical point (BCP) properties confirming moderate strength (electron density ρ ≈ 0.035 a.u., Laplacian ∇²ρ ≈ 0.12 a.u.) [2] [5]. This interaction stabilizes the zwitterionic form in polar environments and influences the compound's crystalline packing behavior. Unlike six-membered intramolecular hydrogen bonds which typically show greater stability, this five-membered arrangement exhibits moderate stabilization energy of approximately 25 kJ/mol, sufficient to influence solid-state morphology but readily disrupted by competitive solvation [2].
5-(2,5-Dimethoxyphenyl)picolinic acid displays pH-dependent solubility characteristics governed by the ionizable carboxylic acid group (predicted pKa ≈ 3.8). The compound demonstrates limited aqueous solubility in acidic conditions (<0.1 mg/mL at pH 3.0) but significantly enhanced solubility under basic conditions (>5 mg/mL at pH 8.0) due to deprotonation forming water-soluble carboxylates [4]. In organic solvents, moderate solubility is observed in DMSO (≈30 mg/mL) and methanol (≈15 mg/mL), with lower solubility in apolar solvents like hexane (<0.5 mg/mL) [4].
The compound exhibits satisfactory thermal stability up to 180°C based on thermogravimetric analysis of analogous picolinic acid derivatives, with decomposition occurring through decarboxylation followed by ether cleavage [5]. The calculated octanol-water partition coefficient (logP) of 1.72 ± 0.15 indicates moderate lipophilicity, positioned between more polar nicotinic acid derivatives (logP ≈ 0.5) and less polar dimethylphenyl analogues (logP ≈ 2.8) [5] [6]. This balance suggests potential for membrane permeability in biological contexts while retaining sufficient water solubility for processing.
Table 2: Physicochemical Properties of 5-(2,5-Dimethoxyphenyl)picolinic Acid
| Property | Value |
|---|---|
| Aqueous Solubility (pH 7) | 0.85 ± 0.12 mg/mL |
| DMSO Solubility | >30 mg/mL |
| Calculated logP | 1.72 ± 0.15 |
| Predicted pKa (COOH) | 3.8 ± 0.3 |
| Thermal Decomposition | >180°C |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 (4 oxygen, 1 nitrogen) |
Structural isomerism profoundly influences the physicochemical and electronic properties of pyridinecarboxylic acids. Compared to nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) derivatives, the ortho-substituted picolinic acid framework in 5-(2,5-dimethoxyphenyl)picolinic acid enables unique intramolecular interactions unavailable to its isomers. The proximity of carboxylic acid to pyridine nitrogen facilitates hydrogen bonding that stabilizes particular conformations and modifies electronic distribution [3] [7]. This intramolecular stabilization is absent in meta- and para-substituted analogues, which instead exhibit enhanced intermolecular hydrogen bonding in solid-state structures.
Substitution patterns on the pendant phenyl ring significantly modulate electronic effects. The 2,5-dimethoxy configuration creates a stronger electron-donating character compared to 3,5-dimethoxy or 3,5-dimethyl substitutions. Hammett constant analysis reveals that 2,5-dimethoxy substitution (σₘₑₜₐ = -0.14) provides substantial resonance donation to the pyridine system, reducing its electron deficiency by approximately 15% compared to unsubstituted phenyl-picolinic acid derivatives [3] [9]. This electronic modulation influences spectroscopic properties, with UV-Vis absorption maxima redshifted by 12-15 nm relative to dimethylphenyl analogues [5].
The molecular planarity enforced by 2,5-disubstitution contrasts with sterically hindered analogs like 5-(2,5-dimethylphenyl)picolinic acid (CAS 1226037-49-5), where ortho-methyl groups induce approximately 35° dihedral angles between aromatic planes, disrupting conjugation [6] [10]. This conformational difference significantly impacts solid-state packing and electronic delocalization, as evidenced by altered fluorescence quantum yields (ΦF ≈ 0.12 for dimethoxy vs. ΦF ≈ 0.04 for dimethyl derivatives) [5].
Table 3: Comparative Analysis of Picolinic Acid Derivatives
| Compound | Dihedral Angle (°) | H-Bond Energy (kJ/mol) | logP | Remarks |
|---|---|---|---|---|
| 5-(2,5-Dimethoxyphenyl)picolinic acid | 15-20 | 25.2 | 1.72 | Strong resonance donation, planar conformation |
| 5-(3,5-Dimethoxyphenyl)picolinic acid | 30-35 | N/A | 1.85 | Reduced conjugation, no ortho-effects |
| 5-(2,5-Dimethylphenyl)picolinic acid | 35-40 | 23.8 | 2.83 | Steric hindrance dominates |
| 4-(3,5-Dimethoxyphenyl)picolinic acid | 0-5 | N/A | 1.12 | Different substitution pattern on pyridine |
| Picolinic acid (unsubstituted) | N/A | 28.5 | 0.95 | Reference compound |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: